

# DSP-2230: A Novel Sodium Channel Blocker in Neuropathic Pain Treatment Landscape

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DSP-2230  |           |
| Cat. No.:            | B10818589 | Get Quote |

#### For Immediate Release

This guide provides a comparative analysis of the investigational drug **DSP-2230** (also known as ANP-230) against established first-line treatments for neuropathic pain. While comprehensive Phase I/II clinical trial data for **DSP-2230** in broad neuropathic pain populations is not yet publicly available, this document summarizes the existing knowledge on its mechanism of action and preclinical findings, alongside a detailed review of the clinical efficacy and safety of current standard-of-care medications, including pregabalin, gabapentin, and duloxetine. This guide is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the evolving landscape of neuropathic pain therapeutics.

### **Introduction to DSP-2230**

**DSP-2230** is an investigational small molecule being developed for the treatment of neuropathic pain.[1] It functions as a selective blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[2][3][4] These channels are predominantly expressed in peripheral sensory neurons and are considered crucial targets in pain signaling pathways.[3] Preclinical studies have suggested that by targeting these specific sodium channels, **DSP-2230** may offer analgesic effects with a reduced risk of central nervous system and cardiovascular side effects commonly associated with other neuropathic pain medications.[3][4]

Phase I clinical trials for **DSP-2230** have been completed in the United States, the United Kingdom, and Japan to assess its safety, tolerability, and pharmacokinetics in healthy



volunteers.[5][6] One Phase I study employed experimental pain models using capsaicin and UVB radiation to evaluate the drug's pharmacodynamic effects, with pregabalin and ibuprofen lysine as active comparators.[7][8] Currently, a Phase 1/2 clinical trial is underway in Japan to evaluate the safety and efficacy of ANP-230 in patients with familial infantile episodic limb pain, a rare pain disorder.[4][9] As of this publication, quantitative results from the Phase I/II trials in broader neuropathic pain indications have not been publicly disclosed.

# Comparative Analysis: DSP-2230 vs. First-Line Neuropathic Pain Treatments

The following tables provide a comparative overview of **DSP-2230**'s known characteristics against the well-established first-line treatments for neuropathic pain: pregabalin, gabapentin, and duloxetine. The data for the comparator drugs are derived from extensive clinical trials and meta-analyses.

Table 1: Mechanism of Action and Dosing

| Feature                | DSP-2230<br>(ANP-230)                                                                           | Pregabalin                                                                       | Gabapentin                                                                       | Duloxetine                                                  |
|------------------------|-------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|----------------------------------------------------------------------------------|-------------------------------------------------------------|
| Mechanism of<br>Action | Selective blocker<br>of voltage-gated<br>sodium channels<br>Nav1.7, Nav1.8,<br>and Nav1.9[2][3] | Binds to the<br>alpha-2-delta<br>subunit of<br>voltage-gated<br>calcium channels | Binds to the<br>alpha-2-delta<br>subunit of<br>voltage-gated<br>calcium channels | Serotonin and Norepinephrine Reuptake Inhibitor (SNRI) [10] |
| Typical Dosing         | Under<br>investigation                                                                          | 150-600 mg/day,<br>divided into 2-3<br>doses[11][12]                             | 1200-3600<br>mg/day, divided<br>into 3 doses[2]<br>[13]                          | 60-120 mg/day,<br>once daily[14]                            |
| Administration         | Oral[1]                                                                                         | Oral                                                                             | Oral                                                                             | Oral                                                        |

**Table 2: Clinical Efficacy in Neuropathic Pain** 



| Efficacy<br>Endpoint                                  | DSP-2230<br>(ANP-230) | Pregabalin                                                              | Gabapentin                                     | Duloxetine                                                             |
|-------------------------------------------------------|-----------------------|-------------------------------------------------------------------------|------------------------------------------------|------------------------------------------------------------------------|
| ≥50% Pain Reduction (Diabetic Peripheral Neuropathy)  | Data not<br>available | ~29-50% of patients[12]                                                 | 38% of patients (at ≥1200 mg/day)[2]           | 45.6% of patients[15]                                                  |
| ≥30% Pain Reduction (Diabetic Peripheral Neuropathy)  | Data not<br>available | Data available,<br>shows significant<br>improvement<br>over placebo[11] | 52% of patients<br>(at ≥1200<br>mg/day)[2][13] | 64.5% of patients[15]                                                  |
| ≥50% Pain<br>Reduction<br>(Postherpetic<br>Neuralgia) | Data not<br>available | 26-50% of patients                                                      | 32% of patients<br>(at ≥1200<br>mg/day)[2][13] | Not a primary indication                                               |
| Time to Onset of<br>Pain Relief                       | Data not<br>available | Dose-dependent,<br>as early as 4<br>days at 600<br>mg/day[11]           | Not specified in provided results              | Significant pain reduction observed within the first week of treatment |

**Table 3: Common Adverse Events** 



| Adverse Event<br>Profile              | DSP-2230<br>(ANP-230)                                                                                                     | Pregabalin                                                                         | Gabapentin                                   | Duloxetine                                                          |
|---------------------------------------|---------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|----------------------------------------------|---------------------------------------------------------------------|
| Common Side<br>Effects                | Data from patient trials not publicly available. Preclinical data suggests low CNS and cardiovascular side effects.[3][4] | Dizziness,<br>somnolence,<br>peripheral<br>edema, weight<br>gain, dry<br>mouth[16] | Dizziness,<br>somnolence,<br>ataxia, fatigue | Nausea, dry mouth, somnolence, fatigue, dizziness, constipation[15] |
| Discontinuation due to Adverse Events | Data not<br>available                                                                                                     | Significantly higher than placebo[16]                                              | Similar to placebo in some studies           | Dose-dependent,<br>more common at<br>higher doses                   |

# Signaling Pathways and Experimental Workflows Signaling Pathway of DSP-2230

The therapeutic rationale for **DSP-2230** is based on its selective inhibition of sodium channels critical for pain signal transmission.





Click to download full resolution via product page

Caption: Mechanism of action of DSP-2230 in inhibiting pain signaling.

## **Experimental Workflow of a Phase I Pharmacodynamic Study**

The following diagram illustrates a typical workflow for a Phase I study designed to assess the pharmacodynamic effects of an investigational pain drug using an experimental pain model.





Click to download full resolution via product page

Caption: Workflow of a Phase I pharmacodynamic study for a novel analgesic.



## **Experimental Protocols**

Detailed protocols for the **DSP-2230** clinical trials are not fully public. However, information from trial registries provides an outline of the methodologies used in the Phase I studies.

Phase I Safety, Tolerability, and Pharmacokinetics Study (Based on ISRCTN07951717)[5]

- Study Design: A three-part, randomized, double-blind, placebo-controlled, escalating dose study in healthy male and female volunteers.
- Part 1 (Single Ascending Dose): Participants received a single oral dose of DSP-2230 or placebo in a fasted state. Doses were escalated in subsequent cohorts.
- Part 2 (Food Effect): An open-label, two-way crossover study to assess the effect of food on the pharmacokinetics of DSP-2230.
- Part 3 (Multiple Ascending Dose): Participants received multiple oral doses of DSP-2230 or placebo for up to 14 days.
- Primary Outcome Measures: Assessment of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
- Secondary Outcome Measures: Characterization of the plasma and urinary pharmacokinetic profiles of **DSP-2230** and its metabolites.

Phase I Pharmacodynamic Study in Experimental Pain Models (Based on ISRCTN80154838) [7][8]

- Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study in healthy male subjects.
- Part 1 (Capsaicin Model):
  - Pain Induction: Intradermal injection of capsaicin to induce localized pain, hyperalgesia, and allodynia.
  - Interventions: Single oral doses of **DSP-2230**, placebo, and pregabalin (positive control).



- Outcome Measures: Assessments of pain intensity, area of hyperalgesia, and flare.
- Part 2 (UVB Model):
  - Pain Induction: Exposure to ultraviolet B (UVB) radiation to induce a localized sunburn-like inflammatory pain.
  - Interventions: Single oral doses of DSP-2230, placebo, and ibuprofen lysine (positive control).
  - Outcome Measures: Assessments of pain thresholds to heat and mechanical stimuli.

### Conclusion

**DSP-2230** represents a targeted approach to neuropathic pain management by selectively inhibiting Nav1.7, Nav1.8, and Nav1.9 sodium channels. While preclinical data and the mechanism of action are promising for a potentially improved safety profile, a comprehensive evaluation of its clinical efficacy and safety awaits the public release of Phase I/II trial results. In the interim, established first-line agents such as pregabalin, gabapentin, and duloxetine remain the cornerstones of neuropathic pain treatment, supported by a large body of clinical evidence. Continued research and data transparency for emerging therapies like **DSP-2230** are crucial for advancing the treatment paradigm for patients suffering from neuropathic pain.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. DSP-2230 Wikipedia [en.wikipedia.org]
- 2. Gabapentin for chronic neuropathic pain in adults PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社



[alphanavi.com]

- 5. isrctn.com [isrctn.com]
- 6. isrctn.com [isrctn.com]
- 7. ISRCTN [isrctn.com]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. An exploratory Phase I/II study of ANP-230 to evaluate the safety, efficacy and pharmacokinetics in patients with infantile episodic limb pain - AdisInsight [adisinsight.springer.com]
- 10. Duloxetine Wikipedia [en.wikipedia.org]
- 11. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 13. cochranelibrary.com [cochranelibrary.com]
- 14. Efficacy and safety of duloxetine in painful diabetic peripheral neuropathy: a systematic review and meta-analysis of randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pregabalin + Duloxetine for Peripheral Neuropathy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. bmjopen.bmj.com [bmjopen.bmj.com]
- To cite this document: BenchChem. [DSP-2230: A Novel Sodium Channel Blocker in Neuropathic Pain Treatment Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818589#dsp-2230-clinical-trial-phase-i-ii-results-for-neuropathic-pain]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com